2-(Methoxymethyl)-2-methyloxirane

Catalog No.
S3340393
CAS No.
37459-10-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxymethyl)-2-methyloxirane

CAS Number

37459-10-2

Product Name

2-(Methoxymethyl)-2-methyloxirane

IUPAC Name

2-(methoxymethyl)-2-methyloxirane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(3-6-2)4-7-5/h3-4H2,1-2H3

InChI Key

HWGZYRGYOMNFSL-UHFFFAOYSA-N

SMILES

CC1(CO1)COC

Canonical SMILES

CC1(CO1)COC
  • Availability of Information

    Searches of scientific databases and vendor resources reveal the compound's existence and some basic properties but do not disclose established research applications [].

  • Potential Research Areas

    The chemical structure of 2-(Methoxymethyl)-2-methyloxirane suggests potential applications in areas like organic synthesis or materials science due to the presence of the oxirane ring (a three-membered cyclic ether) and the methoxymethyl group. However, absence of documented research makes it difficult to confirm these possibilities.

Further exploration might involve:

  • Patent Literature

    Patent databases could be explored to identify potential industrial applications of 2-(Methoxymethyl)-2-methyloxirane [].

  • Emerging Research

    Scientific conferences or ongoing research projects might shed light on novel uses for the compound. However, this would require specialized access to such information.

2-(Methoxymethyl)-2-methyloxirane, with the molecular formula C5_5H10_{10}O2_2, is a cyclic ether compound known for its unique structural properties. It features a methoxymethyl group attached to a methyloxirane ring, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound is characterized by its low boiling point and high reactivity due to the presence of the epoxide functional group, making it a valuable intermediate in various

The reactivity of 2-(Methoxymethyl)-2-methyloxirane is primarily attributed to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to various chemical transformations:

  • Ring-opening Reactions: The oxirane ring can undergo nucleophilic ring-opening reactions in the presence of nucleophiles such as alcohols or amines, resulting in the formation of larger, more complex molecules.
  • Formation of Alcohols: Hydrolysis of the compound can yield corresponding alcohols, which can be further functionalized.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions, forming polyether networks that have applications in materials science.

Several methods exist for synthesizing 2-(Methoxymethyl)-2-methyloxirane:

  • Epoxidation of Olefins: This method involves the reaction of alkenes with peracids or other oxidizing agents to form epoxides.
  • Alkylation Reactions: Starting from glycidol or similar precursors, alkylation with methoxy methyl chloride can yield the desired compound.
  • Nucleophilic Substitution: Utilizing nucleophiles such as methanol under acidic conditions can facilitate the formation of 2-(Methoxymethyl)-2-methyloxirane from suitable precursors.

The unique properties of 2-(Methoxymethyl)-2-methyloxirane make it suitable for various applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its ability to polymerize makes it useful in producing polyethers and other advanced materials.
  • Chemical Reagents: It can be utilized in laboratory settings for various synthetic pathways due to its reactive nature.

Interaction studies involving 2-(Methoxymethyl)-2-methyloxirane are still emerging. Preliminary research indicates that compounds containing epoxide groups may interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways. Further studies are needed to elucidate specific interactions and their implications in biological systems .

Several compounds share structural similarities with 2-(Methoxymethyl)-2-methyloxirane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-EpoxypropaneC3_3H6_6OSimple epoxide without additional functional groups
Glycidyl methyl etherC4_4H8_8O2_2Contains an ether group but lacks methoxymethyl substitution
3-Methoxy-1,2-epoxypropaneC4_4H8_8O2_2Similar structure but different positioning of methoxy group

The presence of both methoxymethyl and methyloxirane functionalities distinguishes 2-(Methoxymethyl)-2-methyloxirane from these similar compounds, enhancing its reactivity and potential utility in various chemical applications .

Catalytic Epoxidation Strategies for Methallyl Ether Derivatives

Catalytic epoxidation of methallyl ether derivatives represents a cornerstone in the synthesis of 2-(Methoxymethyl)-2-methyloxirane. Titanium silicalite-1 (TS-1) catalysts, combined with hydrogen peroxide (H₂O₂), enable efficient epoxidation under mild conditions. For instance, studies demonstrate that TS-1 microspheres achieve over 95% selectivity for 2-methyl epichlorohydrin (MECH) at 20°C using a 1:1 molar ratio of methallyl chloride (MAC) to H₂O₂. The reaction proceeds via a heterolytic mechanism, where the titanium active site facilitates oxygen transfer from H₂O₂ to the alkene, forming the epoxide without significant ring-opening byproducts.

Table 1: Optimal Conditions for TS-1-Catalyzed Epoxidation

ParameterValue
Temperature20°C
MAC/H₂O₂ Molar Ratio1:1
Methanol Content40% (w/w)
Catalyst Loading1.0–2.0% (w/w)
Reaction Time120 min
H₂O₂ Conversion95–99%
Selectivity to MECH93–94%

The use of continuous slurry reactors further enhances process efficiency, enabling sustained catalyst activity over 257 hours with minimal deactivation. Notably, TS-1’s microporous structure restricts side reactions, ensuring high regioselectivity even in complex matrices.

Bromohydrin-Mediated Cyclization Approaches

Bromohydrin intermediates offer a versatile pathway to 2-(Methoxymethyl)-2-methyloxirane. The reaction begins with bromohydrin formation via electrophilic addition of bromine (Br₂) and water to methallyl ethers, followed by base-mediated cyclization. Anti-periplanar alignment of the hydroxyl and bromine groups is critical for successful epoxide formation, as syn-configurations impede nucleophilic attack.

For example, treatment of 1-chloro-2-methyl-2-propanol with sodium hydroxide (NaOH) induces intramolecular Williamson ether synthesis, yielding the epoxide with >90% efficiency. The mechanism involves deprotonation of the hydroxyl group, generating an alkoxide that displaces the adjacent bromide via an SN2 pathway. Steric hindrance from the methoxymethyl and methyl substituents necessitates precise control of reaction geometry to avoid ring strain.

Table 2: Bromohydrin Cyclization Performance

ParameterValue
BaseNaOH (1.0 M)
Temperature25°C
Reaction Time60 min
Yield85–90%
Purity>95%

This method’s scalability is limited by bromine’s toxicity, prompting investigations into alternative halogen sources such as N-bromosuccinimide (NBS).

Solvent Effects in Peroxycarboxylic Acid-Mediated Syntheses

Solvent polarity profoundly influences the efficiency of peroxycarboxylic acid-mediated epoxidations. Methanol, a polar protic solvent, enhances the solubility of meta-chloroperoxybenzoic acid (MCPBA) and stabilizes the transition state through hydrogen bonding. In the epoxidation of methallyl ethers, a methanol content of 40% (w/w) maximizes H₂O₂ utilization (99% conversion) and epoxide selectivity (94%). By contrast, aprotic solvents like dichloromethane reduce reaction rates due to poor acid dissociation and increased side-product formation.

Table 3: Solvent Impact on Epoxidation Efficiency

SolventH₂O₂ Conversion (%)Selectivity (%)
Methanol9994
Ethanol9589
Acetonitrile8578
Dichloromethane7265

The solvent’s dielectric constant also affects TS-1 catalyst performance, with higher polarity improving oxygen transfer kinetics. Recent studies advocate for binary solvent systems (e.g., methanol-water) to balance reactivity and environmental safety.

Green Chemistry Approaches for Oxirane Ring Formation

Green synthesis of 2-(Methoxymethyl)-2-methyloxirane emphasizes atom economy and renewable reagents. TS-1-catalyzed epoxidation with H₂O₂ exemplifies this paradigm, as water is the sole byproduct. Continuous-flow reactors further reduce waste by enabling catalyst recycling and minimizing solvent use.

Alternative approaches include enzymatic epoxidation using cytochrome P450 monooxygenases, though industrial scalability remains challenging. Photocatalytic methods employing TiO₂ and UV light show promise for low-energy activation but require optimization to match conventional yields.

Table 4: Comparison of Green Epoxidation Methods

MethodCatalystOxidantAtom Economy (%)
TS-1/H₂O₂TS-1H₂O₂92
EnzymaticP450O₂88
PhotocatalyticTiO₂O₂78

These innovations align with the principles of green chemistry, reducing reliance on hazardous reagents and energy-intensive processes.

Dates

Modify: 2024-04-15

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